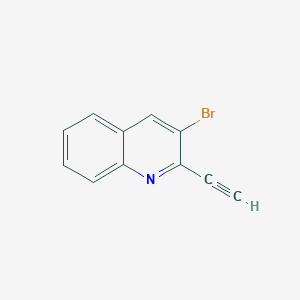3-Bromo-2-ethynylquinoline
CAS No.:
Cat. No.: VC13605951
Molecular Formula: C11H6BrN
Molecular Weight: 232.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H6BrN |
|---|---|
| Molecular Weight | 232.08 g/mol |
| IUPAC Name | 3-bromo-2-ethynylquinoline |
| Standard InChI | InChI=1S/C11H6BrN/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h1,3-7H |
| Standard InChI Key | LTQSCOVUBXPRCF-UHFFFAOYSA-N |
| SMILES | C#CC1=NC2=CC=CC=C2C=C1Br |
| Canonical SMILES | C#CC1=NC2=CC=CC=C2C=C1Br |
Introduction
Molecular Structure and Chemical Identity
Quinoline derivatives are bicyclic structures comprising a benzene ring fused to a pyridine ring. In 3-bromo-2-ethynylquinoline, the bromine atom at position 3 introduces electronegativity and steric bulk, while the ethynyl group at position 2 contributes π-electron density and reactivity toward cross-coupling reactions. The molecular formula is C₁₁H₇BrN, with a molecular weight of 233.09 g/mol. Key structural features include:
-
Bromine substitution: Enhances electrophilic reactivity and influences intermolecular interactions .
-
Ethynyl group: Enables participation in Sonogashira, Click, and other alkyne-based reactions .
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Formula | C₁₁H₇BrN | Derived from |
| Molecular Weight | 233.09 g/mol | Calculated |
| Boiling Point (estimated) | 320–350°C | Based on |
| Density (estimated) | 1.6–1.8 g/cm³ | Extrapolated from |
Synthesis Pathways
The synthesis of 3-bromo-2-ethynylquinoline can be inferred from methodologies used for analogous brominated quinolines. A plausible route involves sequential functionalization of the quinoline core:
Bromination at the 3-Position
Bromination of 2-ethynylquinoline may employ N-bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane or acetic acid . For example, the patent CN108484495B describes bromination of 7-hydroxyquinoline using NBS in glacial acetic acid at 90°C, yielding 82.3% of the brominated product . Adapting this method, 2-ethynylquinoline could undergo electrophilic aromatic substitution at position 3.
Physicochemical Properties
The compound’s properties are influenced by its substituents:
-
Solubility: Limited solubility in water due to aromaticity; soluble in organic solvents like DCM, THF, and DMF .
-
Stability: Susceptible to oxidative degradation of the ethynyl group under acidic or high-temperature conditions.
-
Spectroscopic Data:
Chemical Reactivity and Functionalization
3-Bromo-2-ethynylquinoline serves as a versatile intermediate for further derivatization:
-
Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures .
-
Cycloadditions: The ethynyl group undergoes [2+2] cycloadditions with azides (Click chemistry) to form triazoles, enhancing biocompatibility .
-
Complexation: The nitrogen in the quinoline ring can coordinate to transition metals, forming catalysts or luminescent materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume